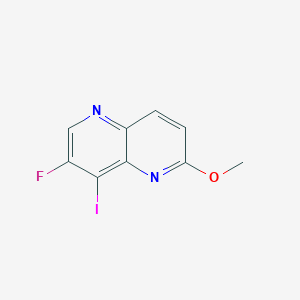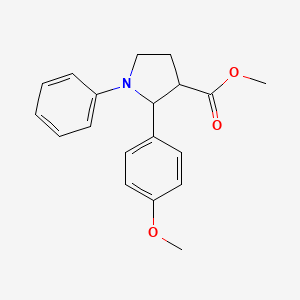
(Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a C=N-OH functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime typically involves the reaction of 2,3-Dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a reagent in various organic transformations.
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor of certain enzymatic pathways. Its structural features make it a useful tool in the design of enzyme inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
(E)-2,3-Dihydro-1H-inden-1-oneO-methyloxime: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
2,3-Dihydro-1H-inden-1-one oxime: The non-methylated version of the compound.
2,3-Dihydro-1H-inden-1-one: The parent ketone from which the oxime is derived.
Uniqueness: The (Z)-isomer of 2,3-Dihydro-1H-inden-1-oneO-methyloxime is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the oxime also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(Z)-N-methoxy-2,3-dihydroinden-1-imine |
InChI |
InChI=1S/C10H11NO/c1-12-11-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3/b11-10- |
InChI Key |
KJEJJACMRHNNNZ-KHPPLWFESA-N |
Isomeric SMILES |
CO/N=C\1/CCC2=CC=CC=C21 |
Canonical SMILES |
CON=C1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


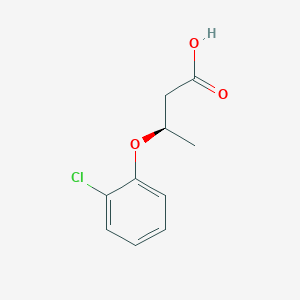
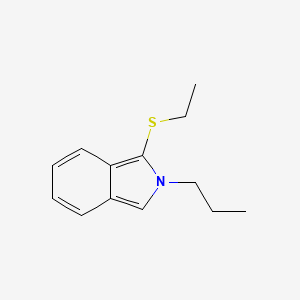


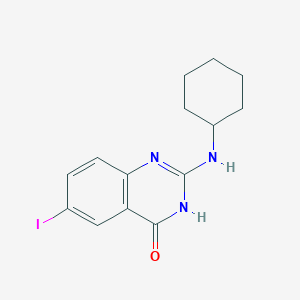
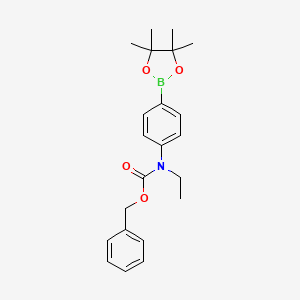
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)

![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)

![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)

